methyl 3-aminopent-2-enoate

Stereochemistry Organic Synthesis Building Block

Methyl 3-aminopent-2-enoate (CAS 883528-73-2) is an organic compound belonging to the β-enamino ester class. It is a derivative of pentenoic acid with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 883528-73-2
Cat. No. B6597752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-aminopent-2-enoate
CAS883528-73-2
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCCC(=CC(=O)OC)N
InChIInChI=1S/C6H11NO2/c1-3-5(7)4-6(8)9-2/h4H,3,7H2,1-2H3/b5-4-
InChIKeyNKSXDMWAVIOSTD-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-aminopent-2-enoate (CAS 883528-73-2): A Specific (Z)-Configured β-Enamino Ester Building Block for Research


Methyl 3-aminopent-2-enoate (CAS 883528-73-2) is an organic compound belonging to the β-enamino ester class. It is a derivative of pentenoic acid with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . The compound is specifically identified as the (Z)-isomer, methyl (Z)-3-aminopent-2-enoate, which is a key characteristic for its use as a specific stereochemical building block in organic synthesis [1]. It is commercially available for research purposes, with typical purities offered at 95% and 98% .

Why Methyl 3-aminopent-2-enoate Cannot Be Substituted with Its Ethyl Ester or Aminobut-2-enoate Analogs


Methyl 3-aminopent-2-enoate is a specific (Z)-configured β-enamino ester [1]. Generic substitution with closely related compounds, such as ethyl 3-aminopent-2-enoate (CAS 3222-61-5) or methyl 3-amino-2-butenoate (methyl 3-aminocrotonate) [2], is not scientifically valid without direct validation. These alternatives differ in key physicochemical properties, including molecular weight, LogP (lipophilicity), and steric bulk, which will alter reactivity, solubility, and interaction with biological targets in assays. For instance, replacing the methyl ester with an ethyl group or shortening the carbon backbone from pent-2-enoate to but-2-enoate will change the compound's behavior in any structure-activity relationship (SAR) or synthetic pathway. The precise (Z)-configuration of CAS 883528-73-2, as defined by its InChIKey [1], is also a critical factor that may not be replicated by other compounds with undefined or different stereochemistry.

Quantitative Differentiation Evidence for Methyl 3-aminopent-2-enoate (CAS 883528-73-2)


Strict (Z)-Stereochemical Configuration as a Defined Starting Point for Synthesis

Methyl 3-aminopent-2-enoate (CAS 883528-73-2) is defined as the (Z)-isomer, methyl (Z)-3-aminopent-2-enoate [1]. This contrasts with the ambiguous stereochemistry often associated with other names for the same compound (e.g., CAS 80880-62-2, which may refer to a mixture of isomers) . The (Z)-configuration provides a single, defined stereochemical entity, which is crucial for diastereoselective synthesis and reproducible SAR studies. Procurement of CAS 883528-73-2 ensures the user is working with the (Z)-isomer, not an undefined mixture or the (E)-isomer [1].

Stereochemistry Organic Synthesis Building Block

Validated 1H NMR Spectrum for Identity Confirmation and Quality Control

A validated synthetic route for methyl (Z)-3-aminopent-2-enoate reports a 1H NMR spectrum (400 MHz, CDCl3) with key diagnostic signals: δ 4.58 (s, 1H, vinyl proton), 3.67 (s, 3H, OCH3), 2.19 (q, J = 7.6 Hz, 2H, CH2), 1.17 (t, J = 7.6 Hz, 3H, CH3) . This provides a concrete analytical fingerprint for confirming the identity and (Z)-geometry of the purchased material, a feature not always provided for related compounds. While ethyl 3-aminopent-2-enoate will have a different NMR signature due to the ethyl ester (e.g., additional signals for the CH2 and CH3 of the ethoxy group) , this spectrum serves as a specific quality control benchmark for this exact compound.

Analytical Chemistry NMR Spectroscopy Quality Control

Key Research Applications for Methyl 3-aminopent-2-enoate (CAS 883528-73-2)


Use as a Defined (Z)-Enamino Ester in Diastereoselective Synthesis

Researchers requiring a β-enamino ester with a defined (Z)-configuration for stereoselective transformations should procure methyl 3-aminopent-2-enoate (CAS 883528-73-2). Its confirmed stereochemistry eliminates the ambiguity associated with isomeric mixtures, providing a reliable building block for creating specific stereocenters in target molecules.

Reliable Building Block for Medicinal Chemistry SAR Studies

In medicinal chemistry programs exploring structure-activity relationships (SAR) around β-enamino ester cores, the use of CAS 883528-73-2 ensures consistency. Its distinct NMR fingerprint provides a verifiable quality control checkpoint to confirm the correct structure before use in biological assays, an essential step for generating reproducible data.

Precursor for Heterocycle Synthesis Requiring a Pent-2-enoate Backbone

This compound is well-suited as a precursor for synthesizing heterocyclic systems (e.g., pyrimidines, pyrazoles) that incorporate a pent-2-enoate framework. The specific substitution pattern (amino group at C3) offers a reactive site for annulation chemistry, which would be fundamentally different from the reactivity of analogs with shorter carbon chains, like methyl 3-amino-2-butenoate [1].

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